

An In-depth Technical Guide to the Structure and Synthesis of (S)-KT109

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Compound of Interest

Compound Name: (S)-KT109

Cat. No.: B3026274

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Abstract

(S)-KT109 is a potent and selective inhibitor of the enzyme diacylglycerol lipase- β (DAGL β), a key component of the endocannabinoid system. Its ability to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG) makes it a valuable tool for studying lipid signaling pathways and a potential therapeutic agent for inflammatory and neurological disorders. This guide provides a comprehensive overview of the chemical structure, synthesis pathway, and biological context of **(S)-KT109**, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

(S)-KT109, with the systematic name (S)-(4-(4-biphenylyl)-1H-1,2,3-triazol-1-yl)(2-(phenylmethyl)piperidin-1-yl)methanone, is a small molecule inhibitor belonging to the 1,2,3-triazole urea class.

Property	Value
CAS Number	1402612-55-8[1]
Molecular Formula	C ₂₇ H ₂₆ N ₄ O[2]
Molecular Weight	422.52 g/mol [2]
Appearance	Crystalline solid
Purity	≥98%
IC ₅₀ for DAGLβ	42 nM
Selectivity	~60-fold for DAGLβ over DAGLα

Synthesis Pathway

The synthesis of **(S)-KT109** is a multi-step process involving the formation of a key triazole intermediate followed by coupling with the chiral piperidine moiety. The final step involves the separation of the racemic mixture to isolate the desired (S)-enantiomer.

Experimental Protocols

Step 1: Synthesis of 1-(azidomethyl)-4-phenylbenzene (Intermediate 2)

To a solution of 4-phenylbenzyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), sodium azide (1.2 eq) is added. The reaction mixture is stirred at room temperature for 12-16 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(azidomethyl)-4-phenylbenzene as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(4-biphenylyl)-1H-1,2,3-triazole (Intermediate 3)

1-(Azidomethyl)-4-phenylbenzene (1.0 eq) and a terminal alkyne are dissolved in a mixture of tert-butanol and water. To this solution, sodium ascorbate (0.1 eq) and copper(II) sulfate pentahydrate (0.01 eq) are added. The reaction mixture is stirred vigorously at room

temperature for 24 hours. The resulting precipitate is filtered, washed with water and a cold organic solvent (e.g., diethyl ether), and dried to afford 4-(4-biphenylyl)-1H-1,2,3-triazole.

Step 3: Synthesis of (4-(4-biphenylyl)-1H-1,2,3-triazol-1-yl)(2-(phenylmethyl)piperidin-1-yl)methanone (Racemic KT109)

To a solution of 4-(4-biphenylyl)-1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), a carbonylating agent like triphosgene (0.4 eq) is added at 0 °C, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (2.5 eq). The mixture is stirred at 0 °C for 1 hour. A solution of (\pm)-2-benzylpiperidine (1.2 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the racemic KT109.

Step 4: Chiral Separation of (**S**)-KT109 and (**R**)-KT109

The racemic mixture of KT109 is resolved into its individual enantiomers using chiral supercritical fluid chromatography (SFC) on a suitable chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase consisting of supercritical CO₂ and a modifier such as methanol. The fractions corresponding to each enantiomer are collected and the solvent is removed to yield (**S**)-KT109 and (**R**)-KT109 as separate compounds.

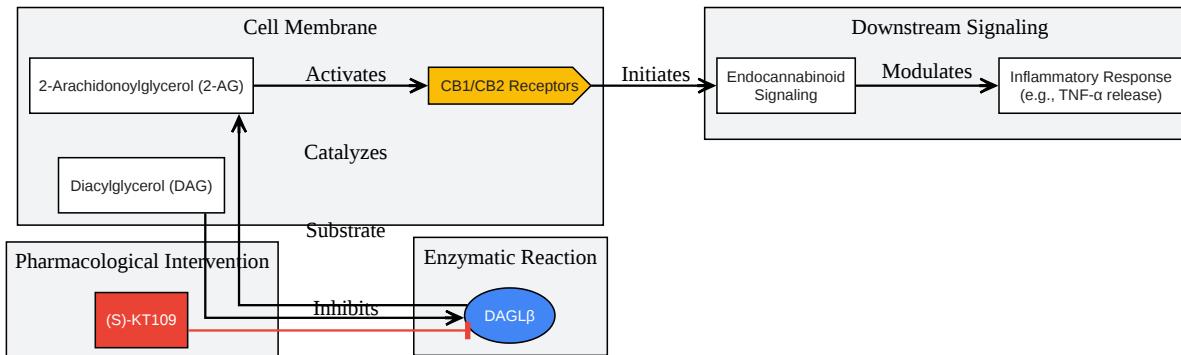
Quantitative Data Summary

Step	Reactants	Reagents/Solvents	Conditions	Yield
1	4-phenylbenzyl bromide	Sodium azide, DMF	Room temp, 12-16 h	~95%
2	1-(azidomethyl)-4-phenylbenzene, terminal alkyne	Sodium ascorbate, CuSO ₄ ·5H ₂ O, t-BuOH/H ₂ O	Room temp, 24 h	~80-90%
3	4-(4-biphenylyl)-1H-1,2,3-triazole, (±)-2-benzylpiperidine	Triphosgene, Triethylamine, THF	0 °C to Room temp, 12-16 h	~60-70%
4	Racemic KT109	Chiral SFC (Chiraldpak AD-H), CO ₂ /Methanol	-	>99% ee for each enantiomer

Biological Activity and Signaling Pathway

(S)-KT109 is a potent inhibitor of DAGL β , an enzyme that catalyzes the hydrolysis of diacylglycerol (DAG) to produce the endocannabinoid 2-arachidonoylglycerol (2-AG). 2-AG is a key signaling molecule that activates cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and pain perception. By inhibiting DAGL β , **(S)-KT109** reduces the production of 2-AG, thereby modulating endocannabinoid signaling. This mechanism of action underlies its potential therapeutic applications in inflammatory diseases and neuropathic pain.

The inhibition of DAGL β by **(S)-KT109** perturbs a lipid network involved in macrophage inflammatory responses. It leads to a reduction in the levels of 2-AG, arachidonic acid, and eicosanoids in macrophages. This, in turn, can lead to a decrease in the release of pro-inflammatory cytokines like TNF- α .

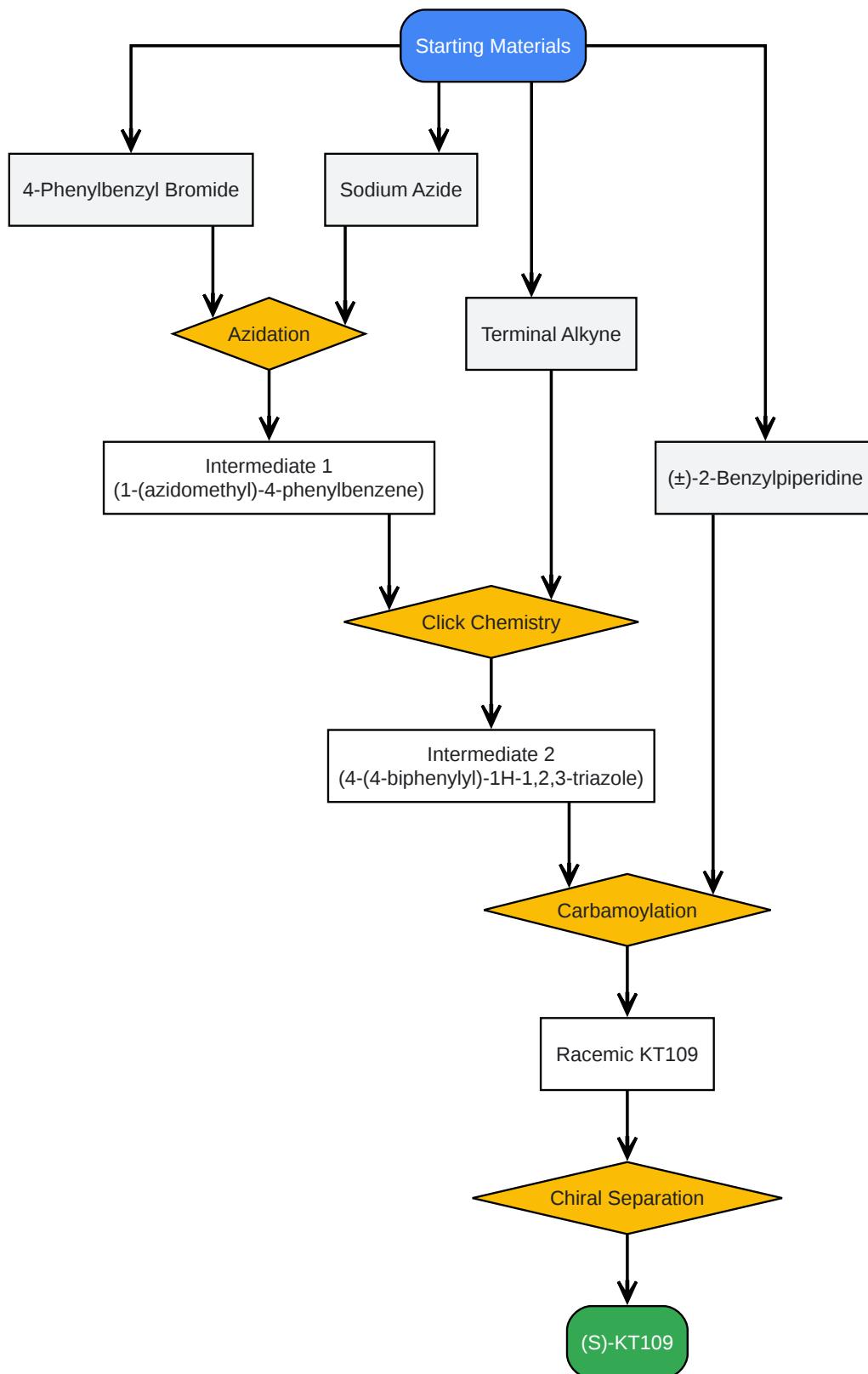


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Caption: Signaling pathway of DAGL β inhibition by **(S)-KT109**.

Synthesis Workflow

The following diagram illustrates the key steps in the chemical synthesis of **(S)-KT109**.



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Caption: Chemical synthesis workflow for **(S)-KT109**.

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